molecular formula C15H12N4O4S B3019449 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1210942-56-5

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B3019449
CAS RN: 1210942-56-5
M. Wt: 344.35
InChI Key: FBMOXQXHVHNJCT-UHFFFAOYSA-N
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Description

The compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system containing a benzene ring and a 1,3-dioxole ring . The isoxazole and thiadiazole rings are heterocyclic rings containing nitrogen and oxygen or sulfur atoms, respectively .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against various cancer cell lines. These compounds were synthesized using a Pd-catalyzed C-N cross-coupling method . Notably, two specific derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20—showed promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Their IC50 values ranged from 328 to 644 nM, indicating potent inhibition . Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by causing cell cycle arrest at the S phase .

Anti-Inflammatory Properties

The compound’s structure includes a benzo[d][1,3]dioxole ring, which has been associated with anti-inflammatory effects. While specific studies on this compound are limited, similar structures have demonstrated anti-inflammatory activity . Further investigation is warranted to explore its potential in modulating inflammatory pathways.

Antitumor Evaluation

Another study synthesized a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and evaluated their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM . While this specific compound was not included in that study, it suggests potential for antitumor applications.

Drug Design and Optimization

The compound’s scaffold could serve as a template for further optimization. Medicinal chemists may modify its structure to create more potent analogs with improved pharmacological properties. Understanding the structure-activity relationships of indole-based molecules is crucial for drug development.

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further studies could also investigate the specific mechanism of action of this compound.

Mechanism of Action

Target of Action

Similar compounds bearing the benzo[d][1,3]dioxol-5-yl-indoles moiety have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It is suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This implies that the compound interacts with its targets, leading to changes in the cell cycle progression and promoting programmed cell death.

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have a similar effect, leading to the inhibition of cell proliferation and the induction of cell death.

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-8-14(24-19-17-8)15(20)16-6-10-5-12(23-18-10)9-2-3-11-13(4-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMOXQXHVHNJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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